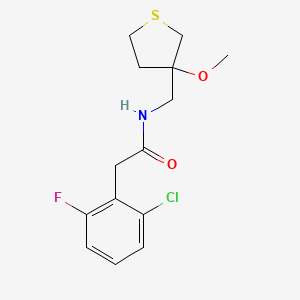

![molecular formula C8H9BrN2O2 B2498684 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1781563-64-1](/img/structure/B2498684.png)

2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid, involves a systematic approach that includes condensation reactions, alkylation, and further functionalization. A novel method for the synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid using continuous flow synthesis has been developed, representing a significant advancement over traditional methods (Herath, Dahl, & Cosford, 2010).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been extensively studied using techniques such as monocrystalline X-ray crystallography, which confirms the structures of various derivatives. Additionally, theoretical calculations using DFT and TD-DFT methods provide insights into the electronic structure and intermolecular interactions of these compounds (Jabri et al., 2023).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, including Suzuki coupling and palladium-catalyzed cascade reactions, to produce hybrid structures with other heterocyclic compounds. These reactions are crucial for the functionalization and further derivatization of the imidazo[1,2-a]pyridine core (Zhang, Zhang, & Fan, 2016).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridine derivatives, such as solubility, melting point, and crystal structure, are determined by their molecular geometry and intermolecular interactions. Single crystal X-ray diffraction data have been used to investigate these properties, highlighting the role of π-π interactions and hydrogen bonding in the crystal packing of these compounds (Rodi et al., 2013).

Chemical Properties Analysis

The chemical properties of imidazo[1,2-a]pyridine derivatives, including their reactivity and stability, are influenced by their electronic structure and functional groups. Studies on the application of N-heterocyclic carbene ligands derived from imidazo[1,5-a]pyridines demonstrate their potential in catalysis and as intermediates in organic synthesis, affecting the coordination sphere of carbene-bound metals (Burstein, Lehmann, & Glorius, 2005).

Scientific Research Applications

Photophysical Investigation in Liposome Models

A study explored the use of imidazo[1,5-a]pyridine as a scaffold for developing emissive compounds in fields like optoelectronics and chemical biology. The compact shape and photophysical properties of imidazo[1,5-a]pyridine-based fluorophores make them suitable as cell membrane probes. These probes can monitor cellular health and biochemical pathways by studying membrane dynamics, hydration, and fluidity. The synthesized fluorophores exhibited solvatochromic behavior, indicating their suitability as membrane probes. Interaction with liposomes, serving as artificial membrane models, showed successful intercalation of the probes in the lipid bilayer. Further investigations are encouraged to explore imidazo[1,5-a]pyridine scaffold's potential as fluorescent membrane probes (Renno et al., 2022).

Heterocyclic Imidazo[1,2-a]pyridine Analogues and Anticholinesterase Potential

Research on imidazo[1,2-a]pyridine-based compounds, known for their clinical importance in treating heart and circulatory failures, revealed that derivatives with a biphenyl side chain are potential acetylcholinesterase (AChE) inhibitors. Specifically, a compound bearing a biphenyl side chain and a methyl substituent showed the strongest AChE inhibition. On the other hand, derivatives with a phenyl side chain exhibited better butyrylcholinesterase (BChE) inhibition. Computational molecular docking studies confirmed these inhibitory effects, suggesting the compounds' potential in treating diseases related to cholinesterase activity (Kwong et al., 2019).

Potassium-Competitive Acid Blockers (P-CABs)

A study synthesized 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines, showing promising properties as potassium-competitive acid blockers (P-CABs). These compounds were created through synthetic pathways that considered the influence of substituents on biological activity and physicochemical properties. Notably, compounds with a carboxamide residue at R6 showed improved in vivo activity and favorable pKa/log D values. The study underscores the potential of these compounds as P-CABs, with varying substituents affecting their basicity, lipophilicity, and inhibition of H+/K+-ATPase (Palmer et al., 2007).

properties

IUPAC Name |

2-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c9-7-6(8(12)13)11-4-2-1-3-5(11)10-7/h1-4H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPSYSIOCDPXTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C(=O)O)Br)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1781563-64-1 |

Source

|

| Record name | 2-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[2.5]octan-5-ylmethanol](/img/structure/B2498601.png)

![1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2498605.png)

![N-(3-(1H-imidazol-1-yl)propyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2498607.png)

![N-[3-(3-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2498613.png)

![2,5-dichloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2498617.png)

![3-(4-ethoxyphenyl)-8-fluoro-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2498618.png)

![ethyl 3-{[(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetyl]amino}benzoate](/img/structure/B2498619.png)

![(Z)-ethyl 1-isobutyl-2-((3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2498621.png)

![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2498623.png)